molecular formula C10H5F2NO B1509996 5,7-Difluoroquinoline-6-carbaldehyde CAS No. 1185767-02-5

5,7-Difluoroquinoline-6-carbaldehyde

Cat. No. B1509996
CAS RN: 1185767-02-5
M. Wt: 193.15 g/mol
InChI Key: PGRVOJQSRWSZKT-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H5F2NO and a molecular weight of 193.15 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for 5,7-Difluoroquinoline-6-carbaldehyde is 1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H . This code represents the molecular structure of the compound. For a visual representation of the molecule, you may refer to databases like PubChem .


Physical And Chemical Properties Analysis

5,7-Difluoroquinoline-6-carbaldehyde is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

I have conducted a search for the scientific research applications of 5,7-Difluoroquinoline-6-carbaldehyde , but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications for this compound. The sources mostly offer product listings and mention general analytical techniques like NMR, HPLC, LC-MS, and UPLC that could be used to study the compound .

properties

IUPAC Name

5,7-difluoroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-4-9-6(2-1-3-13-9)10(12)7(8)5-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRVOJQSRWSZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728290
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoroquinoline-6-carbaldehyde

CAS RN

1185767-02-5
Record name 5,7-Difluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,7-Difluoro-6-vinyl-quinoline (iv) (614 mg, 3.21 mmol) was dissolved in dioxane (1.7 mL) and water (0.6 mL). 2,6-lutidine (0.761 mL, 6.42 mmol), sodium periodate (2.75 g, 12.85 mmol) and osmium tetroxide (653 mg, 0.064 mmol) were added to the previous solution. The RM was stirred at rt for 15 min. A precipitate was formed. Water was added to the RM and it was extracted twice with EtOAc. The organics were joined and washed with brine, dried over Na2SO4 and the solvent was removed. The residue was purified by MPLC with Hexane and EtOAc to give the title compound as a white solid (tR 1.2 min (conditions 2), MH+=244, 1H-NMR in DMSO-d6: 10.36 (s, 1H); 9.15 (s, 1H); 8.65 (d, 1H); 7.79 (d, 1H); 7.69 (dd, 1H)).
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0.761 mL
Type
reactant
Reaction Step Two
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
653 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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